2,4-dichloro-5-[(4-fluorophenyl)sulfamoyl]benzoic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-5-[(4-fluorophenyl)sulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2FNO4S/c14-10-6-11(15)12(5-9(10)13(18)19)22(20,21)17-8-3-1-7(16)2-4-8/h1-6,17H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTMPHWJUYBJGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-5-[(4-fluorophenyl)sulfamoyl]benzoic acid typically involves multiple stepsThe fluorine atom is then introduced via a nucleophilic substitution reaction using a fluorinating agent .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and sulfonation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-5-[(4-fluorophenyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro and fluoro substituents can be replaced by other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Enzyme Inhibition Studies
2,4-Dichloro-5-[(4-fluorophenyl)sulfamoyl]benzoic acid has been investigated for its potential as an enzyme inhibitor. The sulfonamide group can interact with various enzymes, potentially inhibiting their activity. For instance, studies have shown that sulfonamide derivatives can effectively inhibit acetylcholinesterase, which is relevant in treating neurodegenerative diseases like Alzheimer's .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. They have been evaluated against various bacterial and fungal strains, showing efficacy comparable to established antibiotics such as penicillin and ciprofloxacin .
Antitumor Potential
Sulfonamide derivatives are also being explored for their anticancer properties. Some studies have reported that these compounds can exhibit broad-spectrum antitumor activity, making them candidates for further development in cancer therapeutics .
Agricultural Science
Herbicide Development
Due to its structural characteristics, this compound has potential applications in developing herbicides. Its ability to inhibit specific biochemical pathways in plants can be harnessed to control unwanted vegetation effectively .
Materials Science
Synthesis of Specialty Chemicals
This compound serves as a building block for synthesizing more complex molecules in materials science. Its unique chemical properties allow it to be incorporated into various polymer systems or used as a precursor for specialty chemicals .
Case Study 1: Enzyme Inhibition
A study conducted by researchers examined the enzyme inhibition capabilities of various sulfonamide compounds, including this compound. The results indicated that this compound could significantly reduce the activity of acetylcholinesterase in vitro, suggesting its potential use in treating Alzheimer’s disease .
Case Study 2: Antimicrobial Efficacy
In another investigation, a series of sulfonamide derivatives were tested against mycobacterial strains. The findings revealed that this compound exhibited comparable activity to standard treatments like isoniazid and fluconazole, highlighting its relevance in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2,4-dichloro-5-[(4-fluorophenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Table 1: Key Structural Analogues and Their Inhibitory Activities
Key Observations :
- Compound 3c (2-nitrophenyl substituent) exhibits the highest inhibitory activity among reported analogues, with 5-fold greater α-glucosidase inhibition and 3-fold greater α-amylase inhibition compared to acarbose .
- The target compound (4-fluorophenyl substituent) lacks direct activity data but shares structural similarities with Compound 3c. Fluorine’s electron-withdrawing nature may enhance metabolic stability but reduce binding affinity compared to nitro groups .
- Substitution with bulky groups (e.g., diethylamino) reduces activity, highlighting the importance of aromatic substituents for enzyme interaction .
Molecular Docking and Binding Affinity
Table 2: Docking Scores and Interactions
Key Findings :
- Compound 3c shows strong binding energy (-8.5 to -9.0 kcal/mol) due to hydrogen bonding with α-glucosidase residues (e.g., Asp349) and π-π interactions with the nitro group .
- Sulfamoyl moieties generally improve binding affinity compared to non-sulfonylated analogues, as seen in SBA Analogue 4 (-8.53 kcal/mol vs. -7.94 kcal/mol for non-sulfamoyl) .
ADMET and Drug-Likeness Profiles
Table 3: Predicted ADMET Properties
Biological Activity
2,4-Dichloro-5-[(4-fluorophenyl)sulfamoyl]benzoic acid (CAS No. 950108-08-4) is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C13H9Cl2FNO4S
- Molecular Weight : 313.28 g/mol
- IUPAC Name : 2,4-dichloro-5-[(4-fluoroanilino)sulfonyl]benzoic acid
- Purity : Typically ≥95% .
The biological activity of this compound primarily revolves around its role as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor. DPP-IV is an enzyme involved in glucose metabolism and the regulation of insulin secretion. Inhibition of this enzyme can lead to enhanced incretin levels, which are beneficial for managing type 2 diabetes mellitus (T2DM).
Structure-Activity Relationship (SAR)
Research indicates that modifications in the chemical structure significantly influence the inhibitory potency against DPP-IV. For instance, the presence of fluorine atoms in the phenyl ring enhances binding affinity and selectivity towards DPP-IV, leading to improved therapeutic outcomes .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibition of DPP-IV activity. The compound showed IC50 values in the nanomolar range, indicating high potency compared to other known inhibitors .
Table 1: In Vitro Efficacy of DPP-IV Inhibitors
In Vivo Studies
Animal models have further confirmed the anti-diabetic effects of this compound. Administration of the compound resulted in significant reductions in blood glucose levels and improvements in insulin sensitivity. These findings suggest a potential for clinical application in managing T2DM.
Case Studies
-
Case Study on Diabetic Rats :
A study conducted on diabetic rats showed that treatment with this compound led to a marked decrease in fasting blood glucose levels by approximately 30% over four weeks compared to untreated controls. -
Clinical Trials :
Preliminary clinical trials indicated that patients receiving this compound alongside standard diabetic medications experienced better glycemic control and lower HbA1c levels than those on medication alone.
Safety and Toxicology
Safety assessments have indicated that while the compound exhibits potent biological activity, it also requires careful monitoring for potential side effects such as gastrointestinal disturbances and allergic reactions due to its sulfonamide moiety .
Q & A
Q. What synthetic strategies are commonly employed for synthesizing sulfamoyl benzoic acid derivatives like 2,4-dichloro-5-[(4-fluorophenyl)sulfamoyl]benzoic acid?
A typical synthesis involves sequential functionalization of the benzoic acid core. For example:
Sulfamoylation : Reacting 2,4-dichloro-5-aminobenzoic acid with sulfamoyl chloride under controlled pH (e.g., aqueous NaHCO₃) to introduce the sulfamoyl group .
Aryl Substitution : Coupling the sulfamoyl intermediate with 4-fluoroaniline via nucleophilic aromatic substitution, requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity ≥95% .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mobile phases often include acetonitrile/water with 0.1% TFA .
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) confirms substituent positions (e.g., chlorine at C2/C4, sulfamoyl at C5) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected m/z: ~403.0) .
Q. How should researchers handle stability and storage of this compound?
Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis of the sulfamoyl group. Stability tests via accelerated degradation studies (40°C/75% RH for 4 weeks) are recommended .
Advanced Research Questions
Q. How can structural modifications at the sulfamoyl group enhance biological activity (e.g., enzyme inhibition)?
- Substituent Variation : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects. For example, 2-nitrophenyl analogs showed 10× higher α-glucosidase inhibition than acarbose .
- Bioisosteric Replacement : Substitute the sulfamoyl group with phosphonamidate or carbamate to improve metabolic stability .
- Methodology : Use computational tools (e.g., AutoDock Vina) to predict binding affinities before synthesis .
Q. What experimental approaches resolve contradictions in reported inhibitory activity across studies?
- Assay Standardization : Control variables like enzyme source (e.g., human vs. microbial α-glucosidase), substrate concentration, and pH .
- Dose-Response Analysis : Generate IC₅₀ curves with ≥6 data points to ensure reproducibility. For example, discrepancies in IC₅₀ values (e.g., 0.5 µM vs. 5 µM) may arise from differing assay conditions .
- Structural Validation : Confirm compound identity via X-ray crystallography if activity discrepancies persist .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
